2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol 2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol Cinchonamine HCl is a monoterpenoid indole alkaloid.
Brand Name: Vulcanchem
CAS No.: 482-28-0
VCID: VC0373456
InChI: InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1
SMILES: C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO
Molecular Formula: C19H24N2O
Molecular Weight: 296.4g/mol

2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol

CAS No.: 482-28-0

Main Products

VCID: VC0373456

Molecular Formula: C19H24N2O

Molecular Weight: 296.4g/mol

2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol - 482-28-0

CAS No. 482-28-0
Product Name 2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
Molecular Formula C19H24N2O
Molecular Weight 296.4g/mol
IUPAC Name 2-[2-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
Standard InChI InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1
Standard InChIKey YAUKSCGKZYUZRH-UHFFFAOYSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO
SMILES C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO
Canonical SMILES C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO
Description Cinchonamine HCl is a monoterpenoid indole alkaloid.
Synonyms cinchonamine
PubChem Compound 20054873
Last Modified Nov 11 2021
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